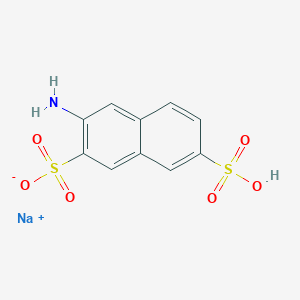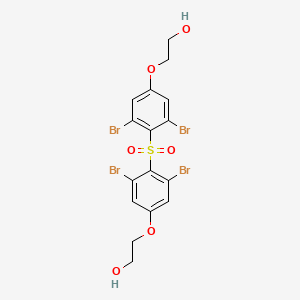![molecular formula C48H42Cl2O4P2Ru B8034712 [RuCl(p-cymene)((R)-segphos(regR))]Cl](/img/structure/B8034712.png)
[RuCl(p-cymene)((R)-segphos(regR))]Cl
Descripción general
Descripción
The compound [RuCl(p-cymene)(®-segphos(regR))]Cl is a ruthenium-based complex that features a p-cymene ligand and a chiral phosphine ligand, ®-segphos. This compound is notable for its applications in asymmetric catalysis, particularly in the synthesis of chiral molecules. The presence of the chiral phosphine ligand imparts enantioselectivity to the catalytic processes, making it valuable in the production of pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [RuCl(p-cymene)(®-segphos(regR))]Cl typically involves the reaction of a ruthenium precursor, such as [RuCl2(p-cymene)]2, with the chiral phosphine ligand ®-segphos. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex. A common synthetic route is as follows:
- Dissolve [RuCl2(p-cymene)]2 in a suitable solvent like dichloromethane.
- Add the chiral phosphine ligand ®-segphos to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
While the laboratory-scale synthesis is well-documented, industrial production methods would involve scaling up the reaction while maintaining strict control over reaction conditions to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to handle larger quantities efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[RuCl(p-cymene)(®-segphos(regR))]Cl is primarily involved in catalytic reactions, including:
Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes and ketones, converting them into alkanes and alcohols, respectively.
Asymmetric Catalysis: It is used in various asymmetric catalytic reactions, such as asymmetric hydrogenation and asymmetric transfer hydrogenation, to produce chiral products with high enantioselectivity.
Substitution Reactions: The complex can undergo ligand substitution reactions where the chloride ligand is replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas is used as a reagent, often under high pressure and in the presence of a solvent like ethanol or isopropanol.
Asymmetric Catalysis: Reagents such as hydrogen donors (e.g., formic acid, isopropanol) and substrates like prochiral ketones or alkenes are used.
Substitution Reactions: Various nucleophiles can be used to replace the chloride ligand under mild conditions.
Major Products
The major products of these reactions are typically chiral molecules, such as chiral alcohols, amines, and other functionalized organic compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [RuCl(p-cymene)(®-segphos(regR))]Cl is extensively used as a catalyst in asymmetric synthesis. Its ability to induce chirality in the products makes it a crucial tool in the preparation of enantiomerically pure compounds.
Biology and Medicine
In biology and medicine, the compound’s role in synthesizing chiral molecules is particularly important for the production of drugs. Many pharmaceuticals are chiral, and the enantiomerically pure forms of these drugs often have superior therapeutic properties and reduced side effects compared to their racemic mixtures.
Industry
In the industrial sector, [RuCl(p-cymene)(®-segphos(regR))]Cl is used in the large-scale production of fine chemicals and pharmaceuticals. Its efficiency and selectivity in catalytic processes help in reducing production costs and improving the overall yield of desired products.
Mecanismo De Acción
The mechanism by which [RuCl(p-cymene)(®-segphos(regR))]Cl exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by activation of the substrate through interactions with the chiral phosphine ligand. This activation facilitates the desired chemical transformation, such as hydrogenation or substitution, with high enantioselectivity. The molecular targets and pathways involved are primarily those that interact with the ruthenium center and the chiral environment created by the ®-segphos ligand.
Comparación Con Compuestos Similares
Similar Compounds
[RuCl2(p-cymene)]2: A dimeric precursor often used in the synthesis of various ruthenium complexes.
[RuCl(p-cymene)(BINAP)]Cl: Another chiral ruthenium complex with a different chiral phosphine ligand, BINAP.
[RuCl(p-cymene)(Tsdpen)]Cl: A complex with a different chiral ligand, Tsdpen, used in similar catalytic applications.
Uniqueness
The uniqueness of [RuCl(p-cymene)(®-segphos(regR))]Cl lies in its specific chiral ligand, ®-segphos, which imparts distinct enantioselectivity and catalytic properties compared to other similar compounds. This makes it particularly effective in certain asymmetric catalytic reactions where other chiral ligands might not perform as well.
Propiedades
IUPAC Name |
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2.C10H14.2ClH.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;/h1-24H,25-26H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLSGDCLBWZKRB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42Cl2O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944451-28-9, 944451-29-0 | |
| Record name | [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-diphenylphosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)










![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver](/img/structure/B8034721.png)


